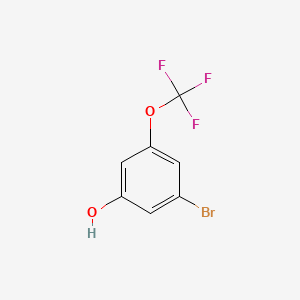

3-Bromo-5-(trifluoromethoxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4BrF3O2 . It is used in various applications, including as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff, and in organic synthesis .

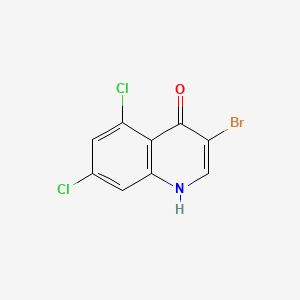

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethoxy)phenol consists of a phenol group with a bromine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethoxy)phenol include a molecular weight of 257.01 g/mol . The compound has a topological polar surface area of 29.5 Ų . Other properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Direct Arylations

This compound is used in the Palladium-Catalyzed Direct Arylations of Heteroarenes . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .

Trifluoromethoxylation Reagents

3-Bromo-5-(trifluoromethoxy)phenol is used in the development of new trifluoromethoxylation reagents . Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF 3 O-containing compounds more accessible .

Industrial Applications

This compound has potential for large-scale industrial applications, especially for aromatic trifluoromethoxy ethers .

Synthesis of Polyfluoroalkoxy-Substituted Benzene Derivatives

The compound is used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives . These derivatives are of great interest to researchers working in the field of pharmaceutical chemistry .

Development of Drugs

Many important drugs contain a (polyfluoroalkoxy)benzene unit . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest .

Environmental Impact

The synthetic scheme involving this compound is very attractive in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Safety and Hazards

When handling 3-Bromo-5-(trifluoromethoxy)phenol, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

3-Bromo-5-(trifluoromethoxy)phenol is primarily used in the synthesis of biologically active compounds . It is a key reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, the compound is transferred from boron to palladium, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling is a significant biochemical pathway that the compound affects . This pathway is crucial for the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other phenolic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

The primary result of the action of 3-Bromo-5-(trifluoromethoxy)phenol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide range of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives .

Action Environment

The efficacy and stability of 3-Bromo-5-(trifluoromethoxy)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling is typically performed under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

3-bromo-5-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPUQZXDLKIRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682085 |

Source

|

| Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethoxy)phenol | |

CAS RN |

1197239-47-6 |

Source

|

| Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)